molecular formula C8H7N3O B070697 1H-Benzimidazole-4-carboxamide CAS No. 188106-81-2

1H-Benzimidazole-4-carboxamide

Cat. No. B070697
M. Wt: 161.16 g/mol
InChI Key: JJDMKDXGNVJWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-4-carboxamide is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole and its derivatives, including 1H-Benzimidazole-4-carboxamide, are known for a wide range of biological activities and have been extensively studied for their chemical properties and synthesis techniques.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-4-carboxamide, typically involves condensation reactions between 1,2-diaminobenzene (o-phenylenediamine) and carboxylic acids or their derivatives. Recent achievements in the synthesis of benzimidazole derivatives highlight various methodologies, emphasizing the condensation between 1,2-benzenediamine and aldehydes, which has received significant interest due to novel methods development (Nguyen Thi Chung et al., 2023).

Scientific Research Applications

  • Cancer Treatment (PARP Inhibition) :

    • Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, including ABT-888, which displayed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).
    • White et al. (2000) identified 1H-Benzimidazole-4-carboxamides as potent PARP inhibitors, with derivatives like 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide showing strong PARP inhibition (White et al., 2000).
    • Tang et al. (2019) synthesized benzimidazole carboxamide derivatives with PARP inhibitory activity, demonstrating potential anticancer activities in cell lines (Tang et al., 2019).
  • Antimicrobial Activity :

    • Göker et al. (2001) prepared 1H-benzimidazole-carboxamide derivatives and evaluated their antimicrobial activities, finding compounds that exhibited the best activity against Candida albicans (Göker et al., 2001).
    • Sindhe et al. (2016) synthesized a series of benzimidazole compounds showing promising antimicrobial activity against various microorganisms (Sindhe et al., 2016).
  • Antiprotozoal Activity :

    • Flores-Carrillo et al. (2017) synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated their antiparasitic activity, finding some compounds to be more effective than standard drugs against protozoans (Flores-Carrillo et al., 2017).
  • Biopharmaceutical Properties :

    • Rivera et al. (2007) evaluated novel anthelmintic 1H-benzimidazol-5(6)-yl carboxamide derivatives, highlighting their better solubility and permeability compared to traditional drugs (Rivera et al., 2007).

Safety And Hazards

1H-Benzimidazole-4-carboxamide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Benzimidazole derivatives have vast therapeutic potential in cancer research. Medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs . The compounds could be potential candidates for effective PARP-1 inhibitors and valuable for further optimization .

properties

IUPAC Name

1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMKDXGNVJWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435953
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-4-carboxamide

CAS RN

188106-81-2
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-4-carboxamide

Citations

For This Compound
401
Citations
F Xue, X Luo, C Ye, W Ye, Y Wang - Bioorganic & medicinal chemistry, 2011 - Elsevier
… In our previous work, 10 a series of 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives were … Hopefully, these 2-substituent-1H-benzimidazole-4-carboxamide derivatives might be …
Number of citations: 51 www.sciencedirect.com
TD Penning, GD Zhu, VB Gandhi, J Gong… - Bioorganic & Medicinal …, 2008 - Elsevier
We have developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors, with good PARP-1 enzyme potency, as well as …
Number of citations: 115 www.sciencedirect.com
J Wang, X Wang, H Li, D Ji, Y Li, Y Xu, Q Zhu - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel 5-fluorine-benzimidazole-4-carboxamide analogs were designed and synthesized. All target compounds were evaluated for their PARP-1 inhibitory activity. …
Number of citations: 22 www.sciencedirect.com
S Riahi, E Pourbasheer, R Dinarvand… - Chemical biology & …, 2008 - Wiley Online Library
Quantitative structure–activity relationship of the 2‐(1‐propylpiperidin‐4‐yl)‐1H‐benzimidazole‐4‐carboxamide as a potent inhibitor of poly(ADP‐ribose) polymerase for cancer …
Number of citations: 30 onlinelibrary.wiley.com
KB Reddy, GM Rao, BV Kumar… - Current Bioactive …, 2018 - ingentaconnect.com
… synthesis of 2-[(4-substitutedcarbamoyl)piperidine-1-yl)methyl]-1Hbenzimidazole-4-carboxamides (9a-m) was achieved from 2-(hydroxymethyl)-1H-benzimidazole-4carboxamide and …
Number of citations: 5 www.ingentaconnect.com
MC Sharma - Interdisciplinary Sciences: Computational Life …, 2016 - Springer
The present study is aimed to elucidate the structural features of substituted 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide required for poly (ADP-ribose) polymerase …
Number of citations: 4 link.springer.com
TD Penning, GD Zhu, J Gong, S Thomas… - Journal of medicinal …, 2010 - ACS Publications
… -(trifluoromethyl)-1H-benzimidazole-4-carboxamide is 0.58 μM … )-1H-benzimidazole-4-carboxamide complex were obtained by … )-1H-benzimidazole-4-carboxamide) concentration in the …
Number of citations: 80 pubs.acs.org
KB Reddy, KK Murahari, S Kanakam, KS Rajan… - 2013 - researchgate.net
Novel 2-subtituted-1H-benzimidazole-4-carboxamide poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors have been synthesized by treating 2-(trichloromethyl)-1H-benzo [d] imidazole-…
Number of citations: 0 www.researchgate.net
LJ Zhang, K Yang, CY Li, YQ Sun - Chemical Papers, 2019 - Springer
In this work, a simple and green method for the convenient synthetic protocol of 2-substituted-1H-4-carboxamide benzimidazole was reported from 2,3-diaminobenzamide and a variety …
Number of citations: 0 link.springer.com
J Zhou, M Ji, Z Zhu, R Cao, X Chen, B Xu - European journal of medicinal …, 2017 - Elsevier
Novel 1H-benzo[d]immidazole-4-carboxamide derivatives bearing five-membered or six-membered N-heterocyclic moieties at the 2-position were designed and synthesized as PARP-1 …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.